Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate
Description
Properties
IUPAC Name |
potassium;2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.K/c1-13-6-5-10-4-2-3-8(10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESQNAOUPQHBAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate typically involves the reaction of 2-methoxyethylamine with pyrrolidine-2-carboxylic acid, followed by esterification with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the neutralization of the ester with potassium hydroxide to yield the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate serves as a building block in organic synthesis. It is utilized in various chemical reactions such as:
- Oxidation : Transforming the compound into ketones or aldehydes.
- Reduction : Converting it into alcohols or amines.
- Substitution : The acetate group can be replaced with other functional groups under specific conditions.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to various biological effects.
Medicine
The compound is explored for its therapeutic properties, particularly as a precursor in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating conditions related to potassium channel dysfunctions, which are implicated in various diseases, including cardiovascular disorders .
Case Study 1: Potassium Channel Modulation
Research indicates that compounds similar to this compound can modulate voltage-gated potassium channels. These channels are crucial for maintaining cellular excitability and are involved in numerous physiological processes. Studies have shown that such modulation can lead to potential treatments for arrhythmias and other cardiac conditions .
In a study assessing the biological activity of pyrrolidine derivatives, this compound exhibited significant effects on cellular signaling pathways related to inflammation and neuronal activity. This suggests its potential use in developing therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium Salts of Acetate Derivatives
Key Insight : The methoxyethyl-pyrrolidine moiety in the target compound introduces steric bulk and hydrophilicity compared to the simpler pyridine-based potassium acetate. This may influence binding affinity in biological systems or crystallization behavior .
Pyrrolidine-Containing Acetates
Key Insight : The methoxyethyl substitution in the target compound distinguishes it from simpler pyrrolidine acetates. This group may enhance metabolic stability or modulate intermolecular interactions in crystalline states .
Ester vs. Acetate Derivatives
Key Insight : The potassium salt form of the target compound likely offers superior solubility compared to ester analogs, making it preferable for formulations requiring high bioavailability .
Crystallographic and Structural Comparisons
- 2-Methoxyphenyl 2-{2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido}acetate (): Exhibits orthorhombic packing (space group Pna2₁) with strong hydrogen bonding. The pyrrole-acetamide motif stabilizes the crystal lattice.
- Pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate (): Forms a 1:1 co-crystal with naphthylacetic acid, driven by cation-anion interactions.
Biological Activity
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including enteroviruses, due to the presence of the pyrrolidine moiety which is known to enhance bioactivity in similar compounds .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these effects.
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown antimicrobial activity, indicating that this compound may also possess similar properties .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in viral replication or neuroprotection. The structural features that allow for such interactions are critical for its biological efficacy.
Case Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of this compound against enterovirus strains. The compound demonstrated an EC value in the low micromolar range, indicating significant antiviral activity. The study highlighted the importance of the compound's structure in enhancing its bioactivity against viral targets .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, researchers administered this compound to assess its protective effects on neuronal cells. Results showed a reduction in cell death and preservation of neuronal function compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Table: Summary of Biological Activities
Q & A
Q. How does the potassium counterion influence the compound’s stability in aqueous solutions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Compare with sodium or ammonium salts to evaluate cation-specific effects (e.g., potassium’s higher charge density may enhance crystalline stability but reduce solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
